molecular formula C18H21NO6 B1671825 Evoxine CAS No. 522-11-2

Evoxine

Cat. No. B1671825
CAS RN: 522-11-2
M. Wt: 347.4 g/mol
InChI Key: FGANMDNHTVJAHL-UHFFFAOYSA-N
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Description

Evoxine, also known as haploperine, is a furoquinoline alkaloid with hypnotic and sedative effects . It is found naturally in a variety of Australian and African plants including Evodia xanthoxyloides and Teclea gerrardii .


Molecular Structure Analysis

Evoxine is an organonitrogen heterocyclic compound, an oxacycle, and an organic heterotricyclic compound . The molecular formula of Evoxine is C18H21NO6 .

Scientific Research Applications

Counteracting CO2-Induced Immune Suppression

Evoxine, identified as a plant alkaloid, has been studied for its potential to counteract CO2-induced immune suppression. In patients with severe lung diseases, hypercapnia (elevated CO2 levels) can lead to a higher risk of death, often due to infections. Research indicates that evoxine can counteract the CO2-induced transcriptional suppression of antimicrobial peptides in cells and inhibit hypercapnic suppression of interleukin-6 and chemokine CCL2 expression in human macrophages. This indicates that evoxine may target specific CO2 effects pharmacologically (Helenius et al., 2016).

Isolation from Haplophyllum obtusifolium

Evoxine has been isolated from the epigeal part of Haplophyllum obtusifolium, a plant species. This isolation process involves various chromatographic techniques, indicating the presence of evoxine as one of the primary alkaloids in this plant species (Bessonova et al., 2004).

Antimicrobial and Phytotoxic Activities

Evoxine has been studied for its antimicrobial and phytotoxic activities. Specifically, it has been isolated from Haplophyllum tuberculatum and tested against various plant pathogenic bacteria and fungi. Evoxine shows significant inhibitory effects, suggesting its potential as a natural antimicrobial agent (Abdelgaleil et al., 2020).

properties

IUPAC Name

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGANMDNHTVJAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028138
Record name Evoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evoxine

CAS RN

522-11-2
Record name Evoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVOXINE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94653
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Evoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
MF Grundson, DM Harrison… - Journal of the Chemical …, 1974 - pubs.rsc.org
Dictamnine (5) is shown to be an efficient biosynthetic precursor of skimmianine (6) by feeding [3-14C]- and [2,3-3H2;3-14C]-dictamnine to Choisya ternata and to a Skimmia species; …
Number of citations: 23 pubs.rsc.org
MF Grundon, DM Harrison… - Journal of the Chemical …, 1974 - pubs.rsc.org
Tracer feeding experiments with Choisya ternata using doubly labelled precursors confirm that dictamnine (2a) is converted into skimmianine (2b), and show that the 4-methoxy-group …
Number of citations: 15 pubs.rsc.org
IT Helenius, A Nair, HET Bittar… - Journal of …, 2016 - journals.sagepub.com
… To investigate whether evoxine could alter the effects of elevated CO 2 in mammalian immune cells, we tested whether evoxine could prevent hypercapnic suppression of LPS-induced …
Number of citations: 5 journals.sagepub.com
FW Eastwood, GK Hughes… - Australian Journal of …, 1954 - CSIRO Publishing
… The present paper is concerned with the structures of two of the colourless substances, evoxine and evoxoidine. … This reaction which is characteristic of the series, suggested …
Number of citations: 25 www.publish.csiro.au
KA Abdullaeva, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1978 - Springer
… From the mixture of bases of the epigeal part collected in the budding period we isolated skimmianine, evoxine, haplamine, 7-isopentenyloxy-y-fagarine, and glycoperine, identified by …
Number of citations: 10 link.springer.com
A Al-Shamma, NA Al-Douri, JD Phillipson - Phytochemistry, 1979 - Elsevier
… known evoxine (S) or an analogue with a CS substituent. Confirmation of the identity as evoxine was … with authentic evoxine. The alkaloids from two other collections of 14. tuhercularum …
Number of citations: 33 www.sciencedirect.com
T Yajima, N Kato, K Munakata - Agricultural and Biological …, 1977 - academic.oup.com
… The isolated evoxine was the optical antipode of the previously reported one. … And the isolated ( ) evoxine from O. japonica possessed the opposite sign to that of evoxine from Evodia …
Number of citations: 82 academic.oup.com
IA Bessonova - Chemistry of Natural Compounds, 1999 - Springer
… Haploperin (evoxine), skimmianine, and a small amount of … Evoxine (0.4 g) precipitates from the basic fraction soluted in … Chromatography on a silica-gel column after removal of evoxine …
Number of citations: 13 link.springer.com
KA Rasulova, KM Bobakulov, ZC Abraeva… - Chemistry of Natural …, 2022 - Springer
… The new quinoline alkaloid perfirine in addition to known alkaloids (evoxine, skimmianine, glycoperine, methylevoxine, evodine, flindersine, haplamine, dictamnine, robustine, perfamine…
Number of citations: 2 link.springer.com
E Wenkert, JD McChesney… - The Journal of Organic …, 1970 - ACS Publications
… the product, evoxine (2), crystallized: mp 151.5-154 (lit.11 mp 155); 1.76-g yield; [ ] +13 (EtOH).17 The evoxine was … Ritchie of the University ofSydney for an authentic sample of evoxine. …
Number of citations: 24 pubs.acs.org

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